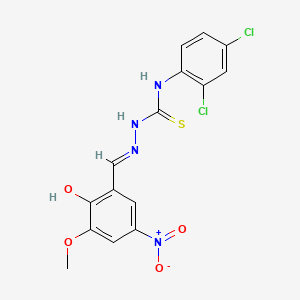

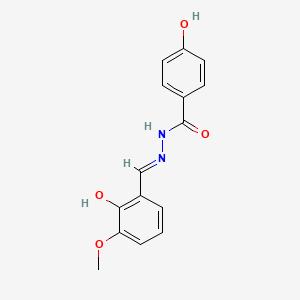

![molecular formula C13H9BrN4O4 B604768 N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide CAS No. 339207-98-6](/img/structure/B604768.png)

N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide” is a chemical compound with the molecular formula C13H9BrN4O4 . It is used in various applications, including pharmaceutical testing .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide” can be found in databases like PubChem . It has a molecular weight of 226.23 g/mol .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties and Material Science Applications

- The synthesis and characterization of hydrazones, including compounds structurally related to N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide, have been explored for their nonlinear optical properties. These compounds exhibit potential as candidates for optical device applications such as optical limiters and switches, due to their effective third-order nonlinear optical properties and optical power limiting behavior at specific wavelengths (Naseema et al., 2010).

Biological Activities and Potential Therapeutic Uses

Research on the complexation of samarium with organic ligands based on isonicotinohydrazide derivatives has shown that these compounds exhibit moderate to significant biological activity against gram-positive and gram-negative bacteria and fungi. This study underscores the potential use of these compounds in developing novel antibacterial and antifungal agents (Omar et al., 2020).

A series of N-acylhydrazone derivatives were tested for antiparasitic activity, revealing moderate antileishmanial activity and excellent selectivity indexes in certain compounds. These findings suggest the potential of these derivatives in antiprotozoal therapy, with specific derivatives showing non-cytotoxic behavior against mammalian cells (Carvalho et al., 2014).

Corrosion Inhibition

- The application of hydrazide derivatives for the corrosion inhibition of mild steel in acidic medium has been investigated, revealing that certain derivatives effectively inhibit corrosion, which could have significant implications for the protection of metals in industrial environments (Shanbhag et al., 2008).

Coordination Chemistry and Complexation Studies

- The study on the synthesis, characterization, and antibacterial studies of diorganotin(IV) complexes with isonicotinoyl hydrazone derivatives highlights their potential in developing new antibacterial agents. These complexes have shown greater activities against certain bacteria compared to the ligands themselves and standard antibacterial drugs (Sedaghat et al., 2014).

Crystal Structure and Molecular Interaction Studies

- The crystal structures and Hirshfeld surface analysis of certain isonicotinohydrazide derivatives have been explored, providing insight into the molecular interactions and potential applications of these compounds in the development of materials with specific optical and structural properties (Abuthahir et al., 2019).

Wirkmechanismus

Target of Action

The primary target of N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.

Mode of Action

N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide interacts with its target by forming a complex with the enzyme. The compound’s nitro group and hydroxyl group are likely involved in this interaction, potentially through hydrogen bonding or ionic interactions .

Biochemical Pathways

The interaction of N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ affects the fatty acid biosynthesis pathway . By inhibiting this enzyme, the compound disrupts the production of fatty acids, which are essential components of cell membranes and signaling molecules.

Result of Action

The inhibition of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ by N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide leads to a disruption in the fatty acid biosynthesis pathway . This can result in a variety of cellular effects, including altered membrane integrity and impaired cell signaling.

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as isonicotinoyl hydrazones, have shown to exhibit anticonvulsant activity . These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Some studies suggest that similar compounds may have antiproliferative effects on certain cell lines

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide vary with different dosages in animal models. For instance, similar compounds have been tested at doses of 30, 100, and 300 mg/kg body weight, showing varying degrees of anticonvulsant activity .

Eigenschaften

IUPAC Name |

N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O4/c14-11-6-10(18(21)22)5-9(12(11)19)7-16-17-13(20)8-1-3-15-4-2-8/h1-7,19H,(H,17,20)/b16-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYCSDBHKSRQDL-FRKPEAEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-dihydro-1H-inden-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604685.png)

![(5Z)-3-ethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B604689.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604690.png)

![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B604691.png)

![3-({2-hydroxy-3-nitrobenzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B604692.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B604697.png)

![2-{[(2-Hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604704.png)

![(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B604708.png)

![2-[2-(3,4-Dimethylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B604711.png)